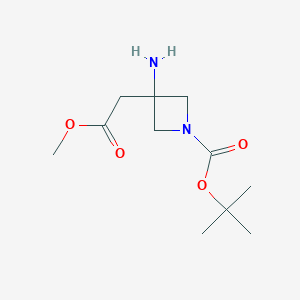

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPHRGDYELJGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner–Wadsworth–Emmons Reaction

- The initial step involves the synthesis of (N-Boc)azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction.

- This reaction employs methyl 2-(dimethoxyphosphoryl)acetate as a phosphonate ester reagent and a strong base such as sodium hydride (NaH) in dry tetrahydrofuran (THF).

- The reaction proceeds by deprotonation of the phosphonate ester, followed by nucleophilic addition to the azetidin-3-one carbonyl, yielding the olefinic intermediate.

- The reaction is typically quenched with water, extracted with ethyl acetate, and purified either by flash chromatography or vacuum distillation techniques.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Reagents | Methyl 2-(dimethoxyphosphoryl)acetate, NaH (60% suspension in mineral oil), (N-Boc)azetidin-3-one |

| Solvent | Dry THF |

| Temperature | Room temperature (~20°C) |

| Workup | Quenching with water, EtOAc extraction |

| Purification | Flash column chromatography or Kugelrohr distillation |

| Yield | Approximately 60% (based on literature) |

Aza-Michael Addition

- The olefinic intermediate (N-Boc)azetidin-3-ylidene)acetate undergoes aza-Michael addition with amines or NH-heterocycles to introduce the amino substituent at the 3-position of the azetidine ring.

- This step is crucial for installing the 3-amino functionality with the desired 2-methoxy-2-oxoethyl substituent.

- The reaction conditions are mild and typically involve stirring at ambient temperature with catalytic or stoichiometric amounts of base or acid catalysts depending on the amine nucleophile.

Protection and Final Functionalization

- The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen is retained throughout the synthesis to prevent undesired side reactions.

- After the aza-Michael addition, the product is purified and characterized by NMR (1H, 13C, 15N) and HRMS to confirm the structure and purity.

- The final compound, tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, is isolated as a stable, crystalline solid.

Experimental Data and Reaction Analysis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Horner–Wadsworth–Emmons | Methyl 2-(dimethoxyphosphoryl)acetate, NaH, (N-Boc)azetidin-3-one, THF, RT | ~60 | Purification via flash chromatography or Kugelrohr distillation |

| Aza-Michael Addition | Amines or NH-heterocycles, mild base/acid catalyst, RT | High (up to 94%) | Selective 3-substitution on azetidine ring |

| Final Purification | Column chromatography, crystallization | >90 | Confirmed by NMR and HRMS |

Research Findings and Characterization

- The synthetic route is noted for its efficiency and selectivity in preparing functionalized azetidine amino acid derivatives.

- The use of the HWE reaction provides a reliable method for introducing the α,β-unsaturated ester functionality, which is then exploited in the aza-Michael addition for amino group installation.

- Structural confirmation by multinuclear NMR (1H, 13C, 15N) and high-resolution mass spectrometry ensures the integrity and purity of the final compound.

- The compound exhibits good solubility and stability, making it suitable for further pharmaceutical research applications.

Summary Table of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| Solubility | Very soluble (approx. 33 mg/mL) |

| Log P (Consensus) | 0.47 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| TPSA (Topological Polar Surface Area) | 55.56 Ų |

| Stability | Stable under standard lab conditions |

Chemical Reactions Analysis

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy-oxoethyl side chain, leading to the formation of substituted derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various reactions, leading to the formation of new compounds with potential pharmaceutical applications. Notable applications include:

- Synthesis of Amino Acid Derivatives : The compound can be transformed into various amino acid derivatives that exhibit biological activity.

- Drug Development : Its azetidine scaffold is explored for developing new drugs targeting specific biological pathways.

Medicinal Chemistry Applications

The compound's potential in medicinal chemistry is highlighted by its use in synthesizing novel therapeutics. Some key findings include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Agents : Certain modifications of the azetidine ring have shown promise in reducing inflammation, suggesting therapeutic potential for conditions like arthritis.

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been investigated, positioning it as a lead compound for anticancer drug development.

Case Studies

Several studies have documented the efficacy and application of this compound in drug discovery:

-

Study on Antimicrobial Properties :

- Researchers synthesized various derivatives and tested their effectiveness against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.

-

Investigation of Anti-inflammatory Effects :

- A series of experiments demonstrated that certain derivatives reduced pro-inflammatory cytokine levels in vitro, supporting their potential use as anti-inflammatory agents.

-

Cancer Cell Line Studies :

- The compound was tested against multiple cancer cell lines, showing selective cytotoxicity that warrants further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituents

Cyanomethylene Substituent

- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i, C10H14N2O2) replaces the amino-ester moiety with a cyano group. The electron-withdrawing nature of the cyano group enhances electrophilicity, making this compound more reactive in nucleophilic additions .

Amino Group Modifications

Benzylamino Substituent

- Tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1392803-61-0, C18H26N2O4, MW: 334.42 g/mol) introduces a benzyl group to the amino functionality.

Hydroxyphenyl Substituent

- Tert-butyl 3-(4-hydroxyphenyl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4, C17H23NO4) replaces the amino group with a 4-hydroxyphenyl ring. The phenolic hydroxyl group enables hydrogen bonding, which is critical for neuroprotective activity, as demonstrated in related derivatives .

Heterocyclic Additions

Pyrazole and Thiophene Derivatives

- Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(thiophen-3-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5l, C18H22N2O4S) incorporates a thiophene-pyrazole hybrid. The sulfur atom in thiophene enhances π-stacking interactions, while the pyrazole ring offers sites for further functionalization .

- Comparison : Thiophene derivatives (e.g., 5l) exhibit distinct electronic properties compared to phenyl analogs, influencing their redox behavior and biological activity .

Spectral Characterization

Biological Activity

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a heterocyclic compound with potential biological significance. Its unique structure, characterized by the azetidine ring, presents opportunities for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, molecular properties, and relevant case studies.

Molecular Properties

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 1105662-89-2

The compound is primarily classified as a heterocyclic building block, which is essential in drug development and synthesis of biologically active molecules .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The azetidine moiety contributes to its structural stability and potential for bioactivity.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of azetidine derivatives. These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property is particularly relevant for conditions such as arthritis and inflammatory bowel disease .

Case Studies

Several studies have highlighted the biological relevance of azetidine derivatives:

-

Synthesis and Evaluation :

A study published in the Journal of Medicinal Chemistry focused on synthesizing a series of azetidine derivatives, including this compound. The synthesized compounds were evaluated for their affinity towards specific receptors and their ability to modulate biological pathways . -

Antimicrobial Testing :

In an experimental setup, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains, making it a candidate for further development as an antimicrobial agent . -

Inflammation Inhibition :

Another investigation assessed the compound's effect on inflammatory markers in vitro. The findings demonstrated that it could significantly lower levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Step 1 : Use tert-butyl chloroformate and methylamine under controlled conditions to introduce the tert-butyl carbamate group .

- Step 2 : Employ strong bases (e.g., LDA) and polar aprotic solvents (THF or DMF) to facilitate ring closure of the azetidine moiety .

- Step 3 : Optimize temperature (0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and NMR verification (¹H/¹³C, COSY) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm azetidine ring geometry and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ at m/z 315.1784) .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and carbamate groups) .

Q. What common chemical reactions can this compound undergo, and what are the key reagents?

- Answer :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | NaOH (aq)/HCl | Carboxylic acid derivative |

| Oxidation | KMnO₄ (acidic) | Ketone or hydroxylated derivatives |

| Reduction | LiAlH₄ | Alcohol or amine intermediates |

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring affect reactivity and biological activity?

- Methodology :

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control 3-amino group configuration .

- Biological Assays : Compare enantiomers in receptor-binding assays (e.g., GPCR modulation) to correlate stereochemistry with activity .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodology :

-

Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) .

-

Purity Analysis : Use HPLC (>95% purity) to rule out byproduct interference .

-

Structural Analogs : Compare with derivatives lacking the methoxy-oxoethyl group to isolate functional group contributions (see Table 1 ) .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Modification IC₅₀ (μM) Target Parent None 12.3 ± 1.2 Enzyme X Analog A No methoxy >100 Inactive Analog B No tert-butyl 45.7 ± 3.1 Enzyme X

Q. What computational methods aid in predicting reactivity or target interactions?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., protease inhibition) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Data Contradiction Analysis

Q. Why do oxidation studies report conflicting yields for ketone derivatives?

- Resolution Strategy :

- Reagent Screening : Compare KMnO₄ (aqueous acidic) vs. PCC (anhydrous CH₂Cl₂) to identify solvent-dependent outcomes .

- Byproduct Profiling : Use GC-MS to detect overoxidation products (e.g., carboxylic acids) under harsh conditions .

Notes

- Structural data from crystallography (e.g., Acta Crystallographica) and mechanistic insights from peer-reviewed synthesis studies were prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.